molecular formula C21H21F2N5O4 B2770199 N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775421-30-1

N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2770199
CAS No.: 1775421-30-1
M. Wt: 445.427
InChI Key: UZOVHVQDKYECKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H21F2N5O4 and its molecular weight is 445.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Techniques

Research on related compounds, such as the γ-secretase inhibitor LY411575, illustrates advancements in chemical synthesis techniques. LY411575's synthesis showcases improved methods like microwave-assisted synthesis and chromatography for isolating pure compounds from diastereomers without chiral chromatography. This process, starting from resolved aminolactams, produces enantiomerically pure diastereomers, highlighting a precise approach to synthesizing complex molecules (Fauq et al., 2007).

Antibacterial Activity of Oxadiazole Derivatives

Acetamide derivatives with oxadiazole cores, sharing structural motifs with N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide, have been synthesized and evaluated for their antibacterial properties. Studies show that these compounds exhibit moderate inhibitory effects against various bacterial strains, including gram-negative ones, suggesting the potential utility of oxadiazole and acetamide combinations in developing new antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition and Biological Activity

Further research on 1,3,4-oxadiazole derivatives, structurally related to the compound , indicates their potential in inhibiting biological enzymes and exhibiting antibacterial activity. For example, compounds with 1,3,4-oxadiazole sandwiched between azinane and acetamide moieties have been studied for their antibacterial and enzyme inhibition capabilities. These studies involve molecular docking and protein binding analyses to understand the interaction with biological targets, showcasing the application of such compounds in therapeutic contexts (Virk et al., 2023).

Implications for Drug Design

The synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrate the importance of structural modifications in enhancing antibacterial activity and enzyme inhibition. These findings are relevant for the design of new drugs targeting specific biological pathways, highlighting the significance of oxadiazole derivatives in medicinal chemistry (Siddiqui et al., 2014).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O4/c1-2-17-25-19(26-32-17)18-15-6-4-3-5-9-27(15)21(31)28(20(18)30)11-16(29)24-14-8-7-12(22)10-13(14)23/h7-8,10H,2-6,9,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOVHVQDKYECKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.